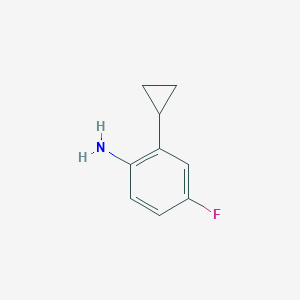
2-Cyclopropyl-4-fluoroaniline
Overview
Description
“2-Cyclopropyl-4-fluoroaniline” is a chemical compound with the CAS Number: 1250966-57-4 . It has a molecular weight of 151.18 . The IUPAC name for this compound is 2-cyclopropyl-4-fluoroaniline . It is typically stored at -20°C .
Molecular Structure Analysis
The InChI code for “2-Cyclopropyl-4-fluoroaniline” is 1S/C9H10FN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Cyclopropyl-4-fluoroaniline” are not available, cyclopropyl groups are known to participate in various reactions. For instance, they can undergo ring-opening reactions under certain conditions .
Physical And Chemical Properties Analysis
“2-Cyclopropyl-4-fluoroaniline” is a solid at room temperature . It has a molecular weight of 151.18 .
Scientific Research Applications
Synthesis and Intermediates
2-Cyclopropyl-4-fluoroaniline is a compound that has implications in the synthesis of more complex chemical entities. A practical synthesis method for related compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, has been reported. The synthesis involves a pilot-scale method using methyl nitrite and 2-fluoro-4-bromoaniline, demonstrating the potential for large-scale production of related compounds (Qiu et al., 2009).
Fluorophores in Molecular Imaging
Fluorophores, including derivatives of fluoroaniline, are crucial in molecular imaging, particularly in cancer diagnosis. Although some fluorophores can be toxic, their use in molecular imaging probes is generally safe due to the low doses employed. The review underscores the necessity of investigating the toxicity of fluorophores before their clinical application, indicating the importance of compounds like 2-Cyclopropyl-4-fluoroaniline in developing safe and effective imaging agents (Alford et al., 2009).
Immunomodulatory Effects
Research on the immunomodulatory effects of fluoroquinolones, which may share structural similarities with 2-Cyclopropyl-4-fluoroaniline, has shown that certain derivatives can significantly affect haematopoiesis and the synthesis of cytokines. These studies emphasize the potential of fluoroaniline derivatives in modulating immune responses, which could be pivotal in treating diseases associated with immunosuppression or chronic inflammation (Dalhoff & Shalit, 2003).
Fluorescent Chemosensors
Compounds based on structures similar to 2-Cyclopropyl-4-fluoroaniline, such as 4-Methyl-2,6-diformylphenol (DFP), have been utilized to develop chemosensors for various analytes. The high selectivity and sensitivity of these DFP-based chemosensors highlight the potential of 2-Cyclopropyl-4-fluoroaniline derivatives in analytical chemistry for detecting metal ions, anions, and neutral molecules (Roy, 2021).
Safety and Hazards
“2-Cyclopropyl-4-fluoroaniline” is classified under the GHS07 category . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
2-cyclopropyl-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZFBDMDLZPLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



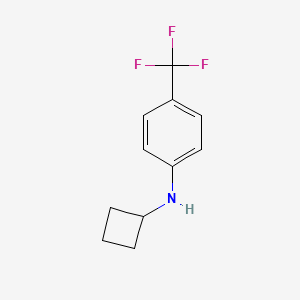
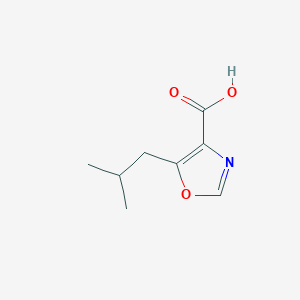
![[1-(Thian-4-yl)piperidin-4-yl]methanamine](/img/structure/B1453823.png)


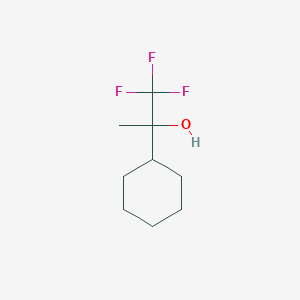
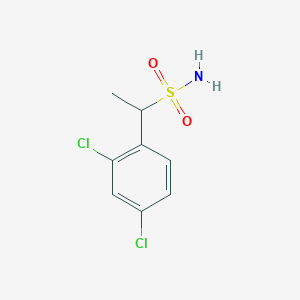
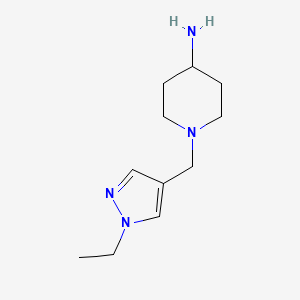
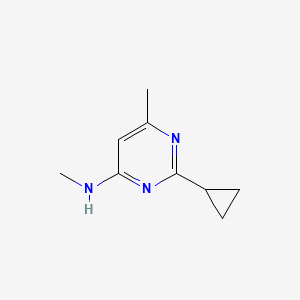
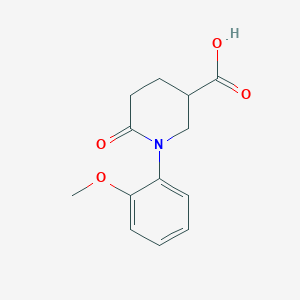
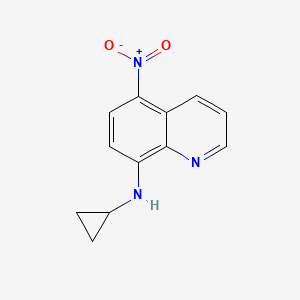
![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)

